![molecular formula C10H14N2O5S B14594493 {[(2-Amino-4-methoxyphenyl)methyl]sulfamoyl}acetic acid CAS No. 61154-72-1](/img/structure/B14594493.png)
{[(2-Amino-4-methoxyphenyl)methyl]sulfamoyl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[(2-Amino-4-methoxyphenyl)methyl]sulfamoyl}acetic acid is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a methoxy group, and a sulfamoyl group attached to an acetic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Amino-4-methoxyphenyl)methyl]sulfamoyl}acetic acid typically involves the reaction of 2-amino-4-methoxybenzylamine with sulfamoyl chloride, followed by the addition of acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include sodium hydroxide and hydrochloric acid to maintain the pH levels during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .
化学反応の分析
Types of Reactions
{[(2-Amino-4-methoxyphenyl)methyl]sulfamoyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and methoxy groups can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
{[(2-Amino-4-methoxyphenyl)methyl]sulfamoyl}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of {[(2-Amino-4-methoxyphenyl)methyl]sulfamoyl}acetic acid involves its interaction with specific molecular targets. In biological systems, it acts by inhibiting enzymes involved in folate metabolism, leading to the disruption of DNA synthesis and cell division. This mechanism is similar to that of other sulfonamide compounds, which are known to inhibit bacterial growth by targeting dihydropteroate synthase .
類似化合物との比較
Similar Compounds
- 2-[4-(Methoxyphenyl)aminomethyl]phenol
- 4-Methoxyphenylsulfonamide
- 2-Amino-4-methoxybenzoic acid
Uniqueness
{[(2-Amino-4-methoxyphenyl)methyl]sulfamoyl}acetic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike its analogs, this compound exhibits a broader spectrum of antimicrobial activity and has been shown to be more effective in inhibiting certain bacterial strains .
特性
CAS番号 |
61154-72-1 |
|---|---|
分子式 |
C10H14N2O5S |
分子量 |
274.30 g/mol |
IUPAC名 |
2-[(2-amino-4-methoxyphenyl)methylsulfamoyl]acetic acid |
InChI |
InChI=1S/C10H14N2O5S/c1-17-8-3-2-7(9(11)4-8)5-12-18(15,16)6-10(13)14/h2-4,12H,5-6,11H2,1H3,(H,13,14) |
InChIキー |
GMJIGSSZLYEZPO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)CNS(=O)(=O)CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)methanol](/img/structure/B14594412.png)
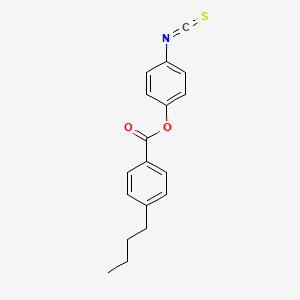
![1H-Pyrrole-2,3-dione, 1,5-diphenyl-4-[phenyl(phenylimino)methyl]-](/img/structure/B14594423.png)
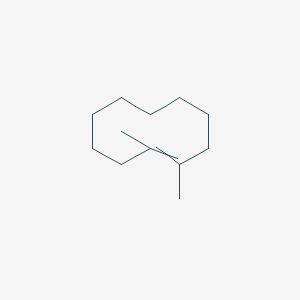
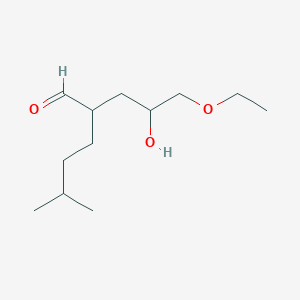
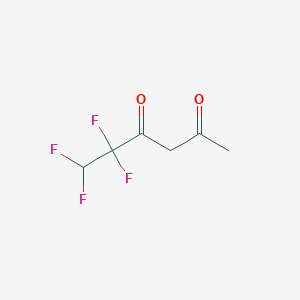

![[1,1'-Biphenyl]-2,2',5,5'-tetramine](/img/structure/B14594454.png)

![7,8-Dichloro-2,4-dimethylbicyclo[3.3.1]non-6-en-3-one](/img/structure/B14594479.png)
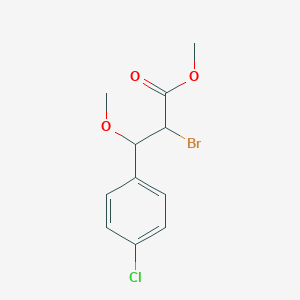
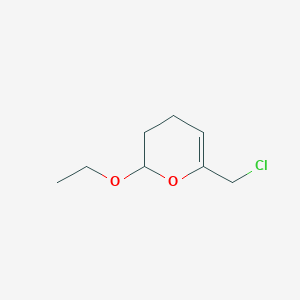
![1-Phenyl-3-[(2H-tetrazol-5-yl)methoxy]-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B14594494.png)
![1,5-Dichloro-3-fluoro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene](/img/structure/B14594495.png)
